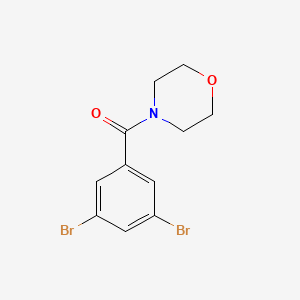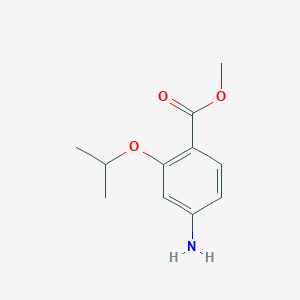
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid
Overview
Description
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid consists of a cyclohexane ring with a methoxy group and a phenyl group attached to the same carbon atom, and a carboxylic acid group attached to an adjacent carbon atom .Physical And Chemical Properties Analysis
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid has a molecular weight of 234.29 . Other physical and chemical properties such as boiling point and solubility are not specified in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that derivatives of cyclohexane carboxylic acids, which resemble the structure of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid, are used in the synthesis of complex heterocyclic structures. For instance, vanilline alkanoates have been utilized in cascade heterocyclizations to form derivatives of hexahydrobenzacridine and octahydroxanthene derivatives, highlighting the potential of cyclohexane carboxylic acids in the creation of pharmacologically relevant compounds (Kozlov & Basalaeva, 2005).
Synthesis Methodologies
Another research avenue involves the development of novel synthesis methods for related compounds. For example, the synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] showcases innovative approaches to generating cyclohexane derivatives via consecutive Wagner-Meerwein rearrangement and Ritter reaction, indicating the versatility of cyclohexane carboxylic acids in synthetic organic chemistry (Perevoshchikova et al., 2014).
Antinociceptive Activity
The exploration of biological activities is also a significant aspect of the research on cyclohexane derivatives. Derivatives of 4-(1-Methoxycarbonylcyclohexyl)- and 6-bromo-4-(1-Methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acid have demonstrated antinociceptive activity, suggesting potential therapeutic applications for pain management (Kirillov et al., 2015).
Advanced Organic Synthesis
Further studies include the development of synthetic processes for compounds with structural similarities, such as the preparation of 1-Hydroxycyclohexyl phenyl methanone from cyclohexane carboxylic acid. This research highlights the utility of cyclohexane carboxylic acid derivatives in synthesizing compounds of industrial relevance, showcasing the broad applicability of these compounds in organic synthesis and potential industrial applications (Hu-qin, 2009).
properties
IUPAC Name |
1-methoxy-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNAIQWEUOFEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)






![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)


![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)